molecular formula C10H12BrNO B13199545 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine

Cat. No.: B13199545
M. Wt: 242.11 g/mol
InChI Key: KWZFVQHYFQTOEZ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromobut-1-en-1-yl group at the 3-position and a methoxy group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-methoxypyridine.

    Bromination: The 5-methoxypyridine undergoes bromination to introduce a bromine atom at the 3-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with 4-bromobut-1-ene to introduce the bromobut-1-en-1-yl group at the 3-position.

The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and waste management systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobut-1-en-1-yl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used. Conditions may involve acidic or basic media.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may yield corresponding oxides or reduced forms.

Scientific Research Applications

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobut-1-en-1-yl group can participate in covalent bonding with target molecules, while the methoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromobut-1-en-1-yl)-5-methoxybenzene: Similar structure but with a benzene ring instead of a pyridine ring.

    3-(4-Bromobut-1-en-1-yl)-5-methoxyindole: Contains an indole ring, which may confer different biological activities.

Uniqueness

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine is unique due to the presence of both a bromobut-1-en-1-yl group and a methoxy group on a pyridine ring

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-[(E)-4-bromobut-1-enyl]-5-methoxypyridine

InChI

InChI=1S/C10H12BrNO/c1-13-10-6-9(7-12-8-10)4-2-3-5-11/h2,4,6-8H,3,5H2,1H3/b4-2+

InChI Key

KWZFVQHYFQTOEZ-DUXPYHPUSA-N

Isomeric SMILES

COC1=CN=CC(=C1)/C=C/CCBr

Canonical SMILES

COC1=CN=CC(=C1)C=CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.